4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Description

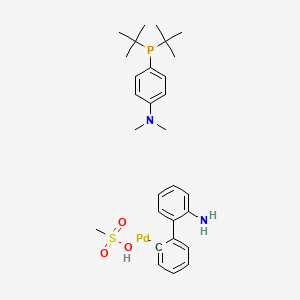

The compound 4-ditert-butylphosphanyl-N,N-dimethylaniline; methanesulfonic acid; palladium; 2-phenylaniline is a palladium-based catalytic system. It integrates:

- 4-ditert-butylphosphanyl-N,N-dimethylaniline: A bulky phosphine ligand with electron-donating dimethylamino groups, enhancing stability and catalytic activity in cross-coupling reactions .

- Methanesulfonic acid (MSA): A strong organic acid (pKa ~ -1.9) that serves dual roles as a proton source and cocatalyst .

- Palladium: A transition metal central to catalytic cycles, often in a zero or +2 oxidation state .

- 2-Phenylaniline: An aromatic amine acting as a directing group or ligand in coordination chemistry .

This system is used in alkoxycarbonylation, N-arylation, and dehydration reactions under mild conditions .

Properties

IUPAC Name |

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTAAFWYZNPFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N2O3PPdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

636.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820817-64-8 | |

| Record name | 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of this compound involves several steps. One common method includes dissolving 4-ditert-butylphosphanyl-N,N-dimethylaniline in an organic solvent under anaerobic conditions to obtain a solution system. Palladium dichloride is then added to this solution, followed by an organic base reagent. The mixture is stirred for a specific period, cooled, filtered, washed, and vacuum dried to obtain the final product .

Industrial Production Methods

For industrial production, the process is scaled up with careful control of reaction conditions to ensure high yield and purity. The use of organic alkali reagents helps achieve a purity of over 98.5% and a yield of over 98.0% . The steps are designed to be simple, convenient, and safe, reducing production costs and making the method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: It can also undergo reduction reactions.

Substitution: The compound is involved in substitution reactions, particularly in coupling reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as hydrogen gas or hydrides are used.

Substitution: Palladium-catalyzed coupling reactions often use reagents like aryl halides and boronic acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki coupling reactions, the product is typically a biaryl compound .

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in coupling reactions.

Biology: Employed in the synthesis of bioactive molecules.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Applied in the production of liquid crystal materials and light functional complexes

Mechanism of Action

The compound exerts its effects primarily through its role as a catalyst. It facilitates the formation of bonds between different molecules by lowering the activation energy required for the reaction. The palladium center plays a crucial role in this process, interacting with the reactants and enabling the coupling reactions to proceed efficiently .

Comparison with Similar Compounds

Phosphine Ligands

4-Ditert-butylphosphanyl-N,N-dimethylaniline is compared to other phosphine ligands:

Key Findings :

Sulfonic Acids

Methanesulfonic acid (MSA) is compared to other acids in catalytic systems:

Key Findings :

Palladium Complexes

The palladium complex Methanesulfonato{[4-(N,N-dimethylamino)phenyl]di-t-butylphosphino}(2'-amino-1,1'-biphenyl-2-yl)palladium(II) is compared to other Pd catalysts:

Key Findings :

Amine Components

2-Phenylaniline is compared to other amines in palladium catalysis:

Key Findings :

- 2-Phenylaniline’s steric bulk prevents undesired β-hydride elimination in alkoxycarbonylation .

Biological Activity

The compound 4-ditert-butylphosphanyl-N,N-dimethylaniline; methanesulfonic acid; palladium; 2-phenylaniline represents a complex coordination compound that combines organic ligands with palladium, a transition metal known for its catalytic properties. This compound is particularly significant in the field of organic synthesis, especially in cross-coupling reactions. Its biological activity, however, is an area of growing interest, especially regarding its potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes several key components:

- Palladium (Pd) : Central metal atom providing catalytic activity.

- Ligands :

- Di-tert-butylphosphine groups that enhance the reactivity and selectivity of the palladium center.

- Methanesulfonate group that stabilizes the palladium ion.

- Dimethylamino and biphenyl moieties that contribute to the steric and electronic properties of the ligand.

Table 1: Structural Characteristics

| Component | Description |

|---|---|

| Metal | Palladium (Pd) |

| Ligands | Di-tert-butylphosphine, Methanesulfonate |

| Organic Groups | Dimethylamino, Biphenyl |

| Molecular Formula | C32H56N2P2PdO3S |

| SMILES | CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.C(=O)(O)S |

Anticancer Potential

Recent studies have indicated that palladium complexes, including those similar to our compound, exhibit significant anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Inhibition of Histone Deacetylases (HDACs)

One notable study explored the effects of similar compounds on HDAC6, an enzyme implicated in cancer progression. The findings suggested that these complexes could induce cellular senescence and apoptosis in cancer cells:

- Cell Line Studied : Human gastric adenocarcinoma AGS cells

- Mechanism : Induction of mitotic catastrophe through HDAC inhibition

- Outcome : Enhanced cell death in treated cells compared to controls

Table 2: Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| APhos Pd G3 | AGS (gastric cancer) | 12 | HDAC6 inhibition leading to apoptosis |

| 4-Ditert-butylphosphanyl... | Various | TBD | Potential inhibition of cancer cell growth |

Enzyme Inhibition Studies

Inhibitory studies against various kinases have shown promising results for similar compounds. For instance, compounds containing di-tert-butylphosphine ligands have been reported to selectively inhibit IKKα, a kinase involved in inflammatory responses and cancer pathways.

Key Findings:

- Compounds demonstrated selective inhibition with Ki values ranging from low micromolar concentrations.

- Structure-activity relationship (SAR) studies indicated that modifications to the ligand structure could enhance potency and selectivity against specific targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.